molecular formula C18H13ClFN3O2 B2392068 1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 941952-40-5

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide

Katalognummer: B2392068
CAS-Nummer: 941952-40-5
Molekulargewicht: 357.77
InChI-Schlüssel: TUAHNQDQBGNAJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound belongs to the chemical class of dihydropyridine-3-carboxamides, which are recognized for their potential as scaffolds in developing pharmacologically active agents. Its molecular structure integrates a 2-oxo-1,2-dihydropyridine core, a motif present in compounds studied for inhibiting viral enzymes . The molecule is further functionalized with a 2-chloro-6-fluorobenzyl group at the N-1 position and a pyridin-2-yl carboxamide at the 3-position, features designed to enhance target binding and selectivity. The primary research value of this compound lies in its potential as a biochemical tool, particularly in the context of infectious disease research. Analogs featuring the pyridone carboxylate core have been extensively investigated for their ability to inhibit the RNase H function of HIV-1 reverse transcriptase via a metal-chelating mechanism . The specific substitution pattern on this core structure is critical for activity; the presence of an aromatic benzyl group is a key pharmacophoric element that promotes potent and selective inhibition of the target enzyme . Consequently, this compound serves as a valuable intermediate or lead structure for researchers designing and synthesizing novel inhibitors of metalloenzymes. Mechanistically, the compound is designed to compete with the substrate in the active site of metal-dependent enzymes. The oxygen atoms of the pyridone and carboxamide groups can form a chelating triad, coordinating with divalent metal ions (such as Mg²⁺ or Mn²⁺) that are essential for the catalytic activity of enzymes like HIV RNase H and Integrase . The lipophilic benzyl and pyridyl substituents are intended to occupy adjacent hydrophobic pockets, providing binding affinity and specificity. This proposed mechanism aligns with established structure-activity relationship (SAR) studies, which indicate that N-1 benzyl and biarylmethyl substituents significantly enhance potency against RNase H compared to simpler alkyl chains . Researchers will find this compound applicable in enzyme inhibition assays , structure-activity relationship (SAR) studies , and as a key synthetic intermediate for further chemical elaboration. Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-pyridin-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2/c19-14-6-3-7-15(20)13(14)11-23-10-4-5-12(18(23)25)17(24)22-16-8-1-2-9-21-16/h1-10H,11H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAHNQDQBGNAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an organohalide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring the reaction’s scalability and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Overview

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. Its unique structure, featuring a dihydropyridine core and multiple functional groups, makes it a valuable candidate for research in chemistry, biology, and medicine.

Scientific Research Applications

This compound has several noteworthy applications:

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile intermediate for synthesizing other complex organic molecules.
  • Coordination Chemistry : It can act as a ligand in coordination complexes, enhancing the properties of metal ions.

Biology

Research indicates potential biological activities, including:

  • Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
  • Anticancer Properties : The compound exhibits cytotoxic effects on cancer cell lines, inducing apoptosis through mechanisms such as enzyme inhibition and receptor modulation.
Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

Medicine

The compound is being explored for its potential therapeutic applications in treating various diseases due to its unique biological activities. Its mechanism of action may involve:

  • Inhibition of Key Enzymes : This affects cellular proliferation and survival.
  • Receptor Interaction : Modifying signaling pathways that lead to apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against several strains, revealing significant efficacy comparable to standard antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies demonstrated that the compound effectively inhibits the growth of multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

To further illustrate the uniqueness of this compound, a comparative analysis with similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents affecting efficacy
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Wirkmechanismus

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the compound’s structure and the biological system in which it is used .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name 1-Position Substituent 3-Position Substituent Reported Activity
1-(2-Chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide 2-Chloro-6-fluorobenzyl Pyridin-2-yl Not explicitly reported (inferred: potential protease inhibition)
AZD9668 (Alvelestat) 3-(Trifluoromethyl)phenyl [5-(Methanesulfonyl)pyridin-2-yl]methyl Potent human neutrophil elastase (HNE) inhibitor
N-(Pyridin-2-yl)-[1,1'-biphenyl]-3-carboxamide N/A (biphenyl core) Pyridin-2-yl Synthetic intermediate; no direct activity reported
2-Oxo-N-(3-(9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)phenyl)-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide 3-(Trifluoromethyl)phenyl Purine-linked phenyl Not reported; likely nucleoside-targeted

Key Observations :

  • This contrasts with AZD9668’s 3-(trifluoromethyl)phenyl group, which combines hydrophobicity and moderate electron withdrawal .
  • Amide Substituents : The pyridin-2-yl amide group is shared with AZD9668 and other derivatives, suggesting a conserved pharmacophore for target engagement. In AZD9668, the additional methanesulfonyl group on the pyridine may improve solubility or binding specificity .
Elastase Inhibition

AZD9668 (alvelestat) is a clinically studied HNE inhibitor, where the 3-(trifluoromethyl)phenyl and methanesulfonyl-pyridine groups contribute to nanomolar potency . The target compound’s 2-chloro-6-fluorobenzyl substituent may similarly enhance binding to hydrophobic pockets in elastases but could exhibit reduced metabolic stability due to increased halogen bulk.

Research Findings and Implications

  • Electron-Deficient Aromatic Systems : Compounds with halogen or trifluoromethyl substituents (e.g., Cl, F, CF₃) demonstrate improved binding to serine proteases, likely due to enhanced dipole interactions or π-stacking .
  • Amide Flexibility : The pyridin-2-yl amide group is a recurring motif in elastase inhibitors, possibly due to its ability to form hydrogen bonds with catalytic residues (e.g., His57 in HNE) .
  • Unresolved Questions : The impact of the 2-chloro-6-fluorobenzyl group on off-target selectivity or pharmacokinetics remains unexplored in the evidence, warranting further comparative studies.

Biologische Aktivität

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a detailed overview of its biological activity based on recent studies and findings.

  • Molecular Formula : C20H15ClFN3O5
  • Molecular Weight : 431.8 g/mol
  • CAS Number : 941903-26-0

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for certain strains are as follows:

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

The compound exhibited bactericidal activity, primarily through the inhibition of protein synthesis pathways, which subsequently affected nucleic acid and peptidoglycan production . Additionally, it demonstrated significant antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus epidermidis (SE), with biofilm inhibition concentrations (MBIC) ranging from 31.108 to 248.863 μg/mL .

Anticancer Activity

In vitro studies have shown that compounds similar to this compound exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, related compounds have demonstrated IC50 values against CDK2 and CDK9 of 0.36 µM and 1.8 µM, respectively . This suggests potential applications in cancer therapy by targeting proliferative pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the pyridine moiety and specific substituents on the benzyl group are critical for enhancing its antimicrobial and anticancer properties. Variations in these substituents can lead to significant differences in activity profiles, indicating the importance of SAR studies in drug development .

Case Studies

  • Antibacterial Efficacy : A study focused on the antibacterial effects of derivatives similar to our compound found that certain modifications led to improved activity against resistant strains like MRSA, demonstrating a need for further exploration into structure optimization .
  • Cancer Cell Proliferation : Another research highlighted the efficacy of dihydropyridine derivatives in inhibiting proliferation in various human tumor cell lines (HeLa, HCT116), suggesting that modifications to the dihydropyridine scaffold can enhance therapeutic potential against cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with a Hantzsch dihydropyridine synthesis using β-ketoesters, aldehydes, and ammonia derivatives to form the pyridine-2-one core. Subsequent alkylation with 2-chloro-6-fluorobenzyl chloride under basic conditions introduces the benzyl group .
  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to improve cyclization efficiency. Solvents like DMF or THF are preferred for high-temperature reactions (80–120°C) .
  • Yield optimization : Employ Design of Experiments (DoE) to assess variables (temperature, solvent polarity, stoichiometry). Continuous flow chemistry can enhance scalability and purity .

Q. How is structural characterization performed for this compound?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chlorofluorobenzyl protons at δ 7.2–7.8 ppm, pyridin-2-yl signals at δ 8.1–8.5 ppm) .
  • X-ray crystallography : Resolves dihedral angles between the pyridine ring and benzyl group, critical for understanding steric effects .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 398.083) .

Q. What preliminary biological assays are recommended to assess activity?

  • Screening protocols :

  • Enzyme inhibition : Test against glucosamine-6-phosphate synthase via molecular docking (AutoDock Vina) and in vitro assays (IC₅₀ determination) .
  • Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Structure-Activity Relationship (SAR) :

  • Key findings :
Substituent PositionActivity Change vs. Parent CompoundSource
2-Cl,6-F (benzyl)Enhanced enzyme inhibition (IC₅₀ ↓30%)
Pyridin-2-yl (amide)Improved solubility (LogP ↓0.5)
Nitrothiazole analogsAntimicrobial potency (MIC ↓2-fold)
  • Method : Compare analogs via 3D-QSAR modeling (CoMFA/CoMSIA) to identify pharmacophores .

Q. How can computational methods predict binding mechanisms with target enzymes?

  • Molecular docking :

  • Procedure : Dock the compound into glucosamine-6-phosphate synthase (PDB: 1MOQ) using Schrödinger Suite. Key interactions: H-bonding with Arg73 and hydrophobic contacts with Phe144 .
  • Validation : Compare binding free energies (ΔG) with experimental IC₅₀ values .

Q. How to resolve contradictions in biological data across studies?

  • Case example : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., pH, serum protein interference).

  • Solution :

Standardize protocols (CLSI guidelines) .

Use isogenic bacterial strains to control for resistance mechanisms .

Validate with orthogonal assays (e.g., time-kill kinetics) .

Q. What strategies improve metabolic stability and reduce off-target effects?

  • Approaches :

  • Prodrug design : Introduce ester groups at the pyridine-2-one oxygen to enhance bioavailability .
  • CYP450 inhibition screening : Use liver microsomes to identify metabolic hotspots (e.g., fluorobenzyl oxidation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.